3-Fluoroisonicotinaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

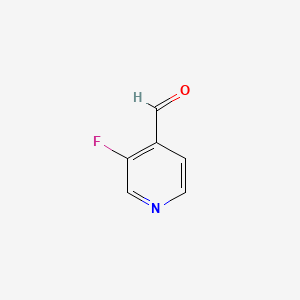

Structure

2D Structure

特性

IUPAC Name |

3-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-6-3-8-2-1-5(6)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKQXQXSZCNWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376654 | |

| Record name | 3-Fluoroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40273-47-0 | |

| Record name | 3-Fluoroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoroisonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoroisonicotinaldehyde: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoroisonicotinaldehyde, also known as 3-fluoro-4-pyridinecarboxaldehyde, is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The presence of a fluorine atom and an aldehyde group on the pyridine ring imparts unique electronic properties that can influence its reactivity, binding affinity to biological targets, and metabolic stability. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, based on currently available data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄FNO | [1][2] |

| Molecular Weight | 125.10 g/mol | [1][2] |

| CAS Number | 40273-47-0 | [1] |

| Appearance | Light yellow to yellow liquid | [1] |

| Boiling Point | 70 °C at 25 mmHg | [1] |

| Density | 1.2550 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5170 | [1] |

| Flash Point | 153 °F (67.2 °C) | [1] |

| pKa (Predicted) | 0.84 ± 0.18 | [1] |

| Storage Temperature | Room Temperature, sealed in dry, keep in dark place | [1] |

Chemical Structure

The structural details of this compound are fundamental to understanding its chemical behavior.

-

IUPAC Name: 3-Fluoropyridine-4-carbaldehyde[1]

-

Synonyms: 3-Fluoroisonicotinal, 3-Fluoro-4-formylpyridine[1]

-

SMILES String: O=Cc1cnccc1F

-

InChI Key: KLKQXQXSZCNWLZ-UHFFFAOYSA-N

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis

A documented synthesis of this compound is reported in the scientific literature.[1] However, the detailed experimental procedure from the primary source, Tetrahedron, 39, p. 2009, 1983, was not accessible through the conducted searches. For researchers intending to synthesize this compound, it is recommended to consult this original publication for a comprehensive methodology.

Spectroscopic Analysis

Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound are not available in the public domain resources accessed. Standard analytical chemistry procedures would apply for obtaining these spectra.

Spectroscopic Data

At the time of this report, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectra) for this compound were not found in the searched databases. Researchers are advised to acquire this data experimentally for full characterization.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activities, such as enzyme inhibition or receptor binding, of this compound. Consequently, its involvement in any signaling pathways is unknown. This represents a significant knowledge gap and an area for future research.

Caption: Logical workflow for investigating this compound.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a readily characterizable small molecule with potential applications in chemical synthesis and drug discovery. While its fundamental chemical and physical properties are documented, a significant opportunity exists for further research into its synthesis, detailed spectroscopic characterization, and, most notably, its biological activities. The elucidation of its pharmacological profile could pave the way for its use as a scaffold or intermediate in the development of novel therapeutic agents.

References

3-Fluoroisonicotinaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoroisonicotinaldehyde, a key reagent in specialized chemical and biological research. This document details its chemical and physical properties, provides a known synthesis protocol, and explores its applications, particularly in the field of proteomics.

Core Compound Data

This compound, also known as 3-Fluoro-4-pyridinecarboxaldehyde, is a fluorinated pyridine derivative. Its aldehyde functional group and the presence of a fluorine atom make it a versatile building block in organic synthesis and a useful tool in biochemical studies.

| Property | Value | Citations |

| CAS Number | 40273-47-0 | [1][2] |

| Molecular Formula | C₆H₄FNO | [1] |

| Molecular Weight | 125.10 g/mol | [1][2] |

| Appearance | Light yellow to yellow liquid | [3] |

| Boiling Point | 70 °C at 25 mmHg | [3] |

| Density | 1.2550 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.5170 | [3] |

| Flash Point | 153 °F | [3] |

Synthesis Protocol

A foundational method for the synthesis of this compound has been reported in the scientific literature. The following protocol is based on a publication in the journal Tetrahedron.

Reaction: Lithiation of 3-fluoropyridine followed by reaction with N,N-dimethylformamide (DMF).

Experimental Procedure:

-

Preparation: A solution of 3-fluoropyridine in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled 3-fluoropyridine solution with constant stirring. The reaction is allowed to proceed for a specified time at this temperature to ensure complete lithiation at the 4-position.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture. The reaction is stirred for an additional period at -78 °C.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Applications in Proteomics and Drug Discovery

This compound is noted as a specialty chemical for proteomics research[2]. While specific, detailed experimental protocols for its use in this context are proprietary or not widely published, its utility likely stems from its ability to act as a reactive handle for bioconjugation techniques, such as "click chemistry."

Conceptual Application in Proteomics:

The aldehyde group of this compound can be utilized in several ways. For instance, it can be modified to introduce an alkyne or azide group. This functionalized probe can then be used to covalently label proteins of interest within a complex biological sample. Subsequent "click" reaction with a reporter tag (e.g., a fluorophore or biotin) allows for the detection, visualization, and enrichment of the labeled proteins.

Hypothetical Experimental Workflow for Protein Labeling:

Caption: Conceptual workflow for proteomics using a this compound-derived probe.

Relevance in Drug Discovery:

The fluorinated pyridine scaffold is a common motif in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Aldehyde-containing compounds are also known to be reactive towards nucleophilic residues in enzyme active sites, potentially leading to enzyme inhibition. While there is no widely reported specific signaling pathway directly modulated by this compound, its derivatives could be investigated as potential inhibitors for various enzyme classes. For example, fluorinated compounds have been explored as inhibitors of enzymes like phosphoinositide 3-kinase (PI3K)[4].

Potential Signaling Pathway Investigation:

A general approach to investigate the effect of a novel compound on cellular signaling pathways involves treating cells with the compound and then performing a global analysis of changes in protein expression or phosphorylation status using proteomics.

References

- 1. 3-Fluoro-4-pyridinecarbaldehyde 97 40273-47-0 [sigmaaldrich.com]

- 2. Signaling pathway perturbation analysis for assessment of biological impact of cigarette smoke on lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of 3-Fluoroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoroisonicotinaldehyde, a fluorinated pyridine derivative of interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides a key synthetic protocol, and explores its discovery and potential applications. While specific biological activity data for this compound is limited in publicly available literature, this guide discusses the broader context of fluorinated pyridines in drug design and outlines potential areas for future investigation.

Introduction

This compound, also known as 3-Fluoro-4-pyridinecarboxaldehyde, is a heterocyclic aldehyde. The incorporation of a fluorine atom into the pyridine ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications make fluorinated heterocycles, including this compound, valuable building blocks in the synthesis of novel pharmaceutical compounds. This guide serves as a technical resource for researchers interested in the synthesis, properties, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 40273-47-0 | [1][3] |

| Molecular Formula | C₆H₄FNO | [3][4] |

| Molecular Weight | 125.10 g/mol | [2][4] |

| Appearance | Light yellow to yellow liquid | [1] |

| Boiling Point | 70 °C at 25 mmHg | [1] |

| Density | 1.2550 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5170 | [1] |

| Flash Point | 153 °F (67.2 °C) | [1] |

| SMILES | O=Cc1cnccc1F | |

| InChI Key | KLKQXQXSZCNWLZ-UHFFFAOYSA-N |

Synthesis and Discovery

Discovery

Synthetic Protocols

A key method for the synthesis of this compound involves the oxidation of 3-fluoro-4-picoline. While the full experimental details from the primary literature are not widely accessible, a general reaction scheme is presented below. This transformation is a common strategy for the preparation of pyridine aldehydes.

Reaction Scheme: Oxidation of 3-Fluoro-4-picoline

Caption: General oxidation of 3-fluoro-4-picoline.

A detailed experimental protocol for a related synthesis of 3-fluorosalicylaldehyde from 5-chloro-o-anisidine hydrochloride is provided in U.S. Patent 2,576,065.[5] This multi-step synthesis involves diazotization, fluorination, hydrolysis, and subsequent functional group manipulations to yield the final aldehyde product. While not a direct synthesis of this compound, it illustrates a common strategy for introducing fluorine and an aldehyde group onto an aromatic ring.

Experimental Protocol: Synthesis of 3-Fluorosalicylaldehyde (Illustrative Example) [5]

-

Diazotization: 5-chloro-o-anisidine hydrochloride (193 grams) is mixed with hydrochloric acid (320 grams of a 3% aqueous solution and 380 cc of water). The solution is cooled to 5-10°C, and a saturated aqueous solution of sodium nitrite (150 cc) is added over 45 minutes with vigorous stirring.

-

Fluoborate Formation: The mixture is warmed to 20°C, and a mixture of boric acid (136 grams) and hydrofluoric acid (325 grams of a 60% aqueous solution) is added. The solution is cooled to approximately -25°C, and the solid diazonium fluoborate is collected by filtration.

-

Thermal Decomposition: The dried diazonium fluoborate is thermally decomposed to yield 4-chloro-2-fluoroanisole.

-

Hydrolysis: The 4-chloro-2-fluoroanisole is hydrolyzed to 4-chloro-2-fluorophenol.

-

Further Functionalization: A series of subsequent reactions, including the introduction of a hydroxymethyl group and oxidation, are performed to obtain 3-fluorosalicylaldehyde.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques. Expected spectral features are summarized below.

Table 2: Spectroscopic Data Interpretation for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm). The aldehyde proton will be a singlet further downfield (around δ 10.0 ppm). Coupling between the fluorine atom and adjacent protons (³JH-F and ⁴JH-F) will be observed. |

| ¹³C NMR | The carbonyl carbon of the aldehyde will appear at a characteristic downfield shift (around δ 190 ppm). Aromatic carbons will be observed in the δ 110-160 ppm region. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F). |

| IR | A strong C=O stretching vibration for the aldehyde will be present around 1700 cm⁻¹. C-H stretching vibrations for the aromatic ring will be observed above 3000 cm⁻¹. A C-F stretching vibration will be present in the fingerprint region (typically 1000-1400 cm⁻¹). |

| Mass Spec | The molecular ion peak (M⁺) would be expected at m/z = 125. Characteristic fragmentation patterns for aldehydes and pyridines would be observed. |

Biological Activity and Applications

Role in Drug Discovery

Fluorine-containing molecules are of significant interest in drug discovery and medicinal chemistry. The introduction of fluorine can modulate a compound's metabolic stability by blocking sites of oxidation, improve its binding affinity to target proteins through favorable electrostatic interactions, and enhance its membrane permeability.[6] this compound serves as a versatile building block for the synthesis of more complex fluorinated pyridine derivatives with potential therapeutic applications. These derivatives have been investigated for a wide range of biological activities, including as antimicrobial and anticancer agents.[7][8][9]

Potential as Enzyme Inhibitors

While no specific enzyme inhibition data for this compound has been found, aldehydes and fluorinated compounds are known classes of enzyme inhibitors. The electrophilic nature of the aldehyde carbonyl group can allow for covalent bond formation with nucleophilic residues in an enzyme's active site. Fluorinated ketones, which are structurally related to hydrated aldehydes, have been shown to be potent inhibitors of various hydrolytic enzymes.[10] The electron-withdrawing nature of the fluorine atom in this compound could enhance the reactivity of the aldehyde group, making it a candidate for investigation as an enzyme inhibitor.

Cytotoxicity

No specific cytotoxicity studies on this compound were identified in the public domain. However, general protocols for assessing the cytotoxicity of chemical compounds are well-established. In vitro assays using cell lines such as HepG-2 (human liver cancer cell line) and MCF-7 (human breast cancer cell line) are commonly employed to evaluate the cytotoxic potential of novel compounds.[8] Such studies would be crucial in determining the therapeutic window of any drug candidate derived from this compound.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the synthesis and potential evaluation of this compound and its derivatives in a drug discovery context.

Caption: Drug discovery workflow.

Conclusion

This compound is a valuable fluorinated building block with potential applications in medicinal chemistry. This guide has summarized its key properties and provided insight into its synthesis. While direct biological data for this specific compound is scarce, the known activities of related fluorinated pyridines suggest that derivatives of this compound warrant further investigation as potential therapeutic agents. Future research should focus on detailed biological evaluations, including cytotoxicity and enzyme inhibition studies, to fully elucidate the potential of this compound in drug discovery and development.

References

- 1. This compound CAS#: 40273-47-0 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H4FNO | CID 2763003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US2576065A - Preparation of 3-fluorosalicylaldehyde - Google Patents [patents.google.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Fluoroisonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Fluoroisonicotinaldehyde (also known as 3-Fluoro-4-pyridinecarboxaldehyde), a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a reference for the characterization and quality control of this compound.

Molecular Structure and Properties

-

Chemical Formula: C₆H₄FNO

-

Molecular Weight: 125.10 g/mol [1]

-

CAS Number: 40273-47-0[1]

-

Appearance: Colorless to light yellow liquid[2]

-

Boiling Point: 70 °C at 25 mmHg

-

Density: 1.255 g/mL at 25 °C

-

Refractive Index: n20/D 1.5170

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of related fluorinated pyridines and aromatic aldehydes.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.1 | s | - | H-7 (Aldehyde) |

| ~8.8 | d | ~4.5 | H-2 |

| ~8.6 | d | ~4.5 | H-6 |

| ~7.6 | t | ~4.5 | H-5 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment |

| ~188 | d, ²JCF ≈ 20-30 | C-7 (Aldehyde) |

| ~160 | d, ¹JCF ≈ 250-270 | C-3 |

| ~152 | d, ³JCF ≈ 5-10 | C-2 |

| ~145 | d, ⁴JCF ≈ 2-4 | C-6 |

| ~135 | s | C-4 |

| ~122 | d, ²JCF ≈ 20-25 | C-5 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -120 to -130 | m | - | F-3 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1710-1730 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| ~1250-1300 | Strong | C-F stretch |

| ~800-900 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 125 | High | [M]⁺ (Molecular ion) |

| 124 | High | [M-H]⁺ |

| 96 | Medium | [M-CHO]⁺ |

| 69 | Medium | [C₄H₂FN]⁺ or [M-CHO-HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These are based on standard laboratory practices and methodologies reported for similar compounds.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR: Spectra are acquired with proton decoupling, a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

-

¹⁹F NMR: Spectra are acquired with proton decoupling, a spectral width of 200 ppm, a relaxation delay of 2 s, and 64 scans. Chemical shifts are referenced to an external standard of CFCl₃.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: Electron Ionization Mass Spectrometry (EI-MS) is performed using a mass spectrometer with a direct insertion probe or coupled to a gas chromatograph (GC-MS).

-

Data Acquisition: For GC-MS, a capillary column suitable for polar compounds is used. The sample is injected in a split mode. The mass spectrometer is operated in EI mode at 70 eV, scanning a mass range of m/z 40-300.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Physical properties of 3-Fluoroisonicotinaldehyde (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of 3-Fluoroisonicotinaldehyde (CAS No. 40273-47-0), a heterocyclic building block of interest in pharmaceutical and chemical synthesis. The data presented is compiled from established chemical literature and supplier specifications. This document also outlines generalized experimental protocols for the determination of these properties.

Core Physical Properties

The physical characteristics of a compound are critical for its application in synthesis, formulation, and quality control. The boiling point provides insight into its volatility, while density is essential for mass-to-volume conversions and process modeling.

Data Presentation

The quantitative physical data for this compound are summarized in the table below for clarity and quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 70 °C | at 25 mmHg |

| Density | 1.2550 g/mL | at 25 °C |

The "(lit.)" designation accompanying these values in source documentation indicates they are based on published literature.[1][2][3]

Experimental Protocols

While the specific experimental details for the literature values cited above are not provided in the source documents, this section outlines standard, validated methodologies for determining the boiling point under reduced pressure and the density of a liquid compound like this compound.

Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound is reported at a reduced pressure (25 mmHg), a common technique for compounds that may decompose at their atmospheric boiling point. A vacuum distillation is the standard method for this determination.[4]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment.[5] By reducing the ambient pressure using a vacuum system, the boiling point is significantly lowered.[4]

Generalized Methodology:

-

Apparatus Setup: A vacuum distillation apparatus is assembled using ground-glass joint-ware. This includes a round-bottom distilling flask containing the liquid sample and a stir bar, a distillation head equipped with a thermometer, a condenser, and a receiving flask.

-

Vacuum Application: The apparatus is connected to a vacuum pump via a vacuum trap and a manometer to monitor the pressure. The system is carefully evacuated to the desired pressure (e.g., 25 mmHg).

-

Heating: The distilling flask is gently heated using a heating mantle or oil bath. The liquid is stirred continuously to ensure smooth boiling.

-

Equilibrium and Measurement: The temperature is slowly increased until the liquid boils and a steady reflux of condensate is observed on the thermometer bulb. The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading during distillation, is recorded as the boiling point at that specific pressure.[4]

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and common method for its determination involves accurately measuring the mass of a known volume of the liquid.[1][2][6][7]

Principle: The density (ρ) is calculated using the formula ρ = m/V, where 'm' is the mass and 'V' is the volume.

Generalized Methodology:

-

Mass Measurement of Empty Vessel: An accurate, calibrated analytical balance is used to measure the mass of a clean, dry volumetric vessel (e.g., a pycnometer or a graduated cylinder).

-

Volume Measurement: A precise volume of this compound is transferred into the pre-weighed vessel. For high accuracy, a calibrated gas-tight syringe or a pycnometer is used. The temperature of the liquid is recorded as density is temperature-dependent.[2]

-

Mass Measurement of Filled Vessel: The vessel containing the liquid is re-weighed to determine the combined mass.

-

Calculation: The mass of the empty vessel is subtracted from the combined mass to find the net mass of the liquid. The density is then calculated by dividing the net mass by the known volume. For improved accuracy, the procedure should be repeated, and the average value reported.[1][7]

Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid chemical sample such as this compound.

Caption: Workflow for determining density and boiling point.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 3. 错误页 [amp.chemicalbook.com]

- 4. Purification [chem.rochester.edu]

- 5. scribd.com [scribd.com]

- 6. wjec.co.uk [wjec.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 3-Fluoroisonicotinaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoroisonicotinaldehyde (CAS No. 40273-47-0), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the theoretical principles governing its solubility in common organic solvents. Furthermore, it presents detailed experimental protocols for determining both qualitative and quantitative solubility, empowering researchers to generate precise data for their specific applications. This guide also includes a discussion on the broader significance of fluorinated pyridine compounds in drug discovery and their potential interactions with biological signaling pathways.

Introduction to this compound

This compound, also known as 3-Fluoro-4-pyridinecarboxaldehyde, is a fluorinated heterocyclic aldehyde. Its chemical structure, featuring a pyridine ring, a reactive aldehyde group, and a fluorine substituent, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug compound, such as metabolic stability, binding affinity, and lipophilicity.[1] A thorough understanding of the solubility of this intermediate is therefore crucial for optimizing reaction conditions, purification processes, and formulation development.

Theoretical Principles of Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This principle is based on the intermolecular forces between the solute and the solvent molecules. The key structural features of this compound that dictate its solubility are:

-

Polarity: The presence of the electronegative nitrogen atom in the pyridine ring and the oxygen atom in the aldehyde group introduces significant polarity to the molecule.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

Dipole-Dipole Interactions: The carbon-fluorine and carbon-oxygen bonds possess dipole moments, contributing to the overall polarity of the molecule.

Based on these characteristics, this compound is expected to exhibit greater solubility in polar solvents compared to non-polar solvents. Polar protic solvents, capable of hydrogen bonding, and polar aprotic solvents are predicted to be effective in dissolving this compound.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely available in peer-reviewed literature, a qualitative and predicted solubility profile can be constructed based on its chemical structure and the properties of similar compounds. The following table summarizes the expected solubility in a range of common organic solvents. Researchers are strongly encouraged to determine quantitative solubility experimentally for their specific needs.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the pyridine nitrogen and can engage in strong dipole-dipole interactions. Similar compounds like 3-Fluoro-2-pyridinecarboxaldehyde are reported to be soluble in methanol. |

| Ethanol | High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor and has a high dielectric constant. | |

| Water | Moderately Soluble | The polar nature of the molecule suggests some solubility in water, although the aromatic ring may limit high miscibility. The related 4-Pyridinecarboxaldehyde is reported to be soluble in water.[2] | |

| Polar Aprotic | Acetone | High | The high dipole moment and ability to accept hydrogen bonds make it a good solvent for polar molecules. |

| Dichloromethane (DCM) | Moderate to High | A good solvent for a wide range of organic compounds due to its moderate polarity. | |

| Ethyl Acetate | Moderate | Possesses a moderate dipole moment and can act as a hydrogen bond acceptor. | |

| Acetonitrile | High | A highly polar aprotic solvent that can effectively solvate polar organic molecules. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent with a high boiling point, often used for dissolving compounds with lower solubility in other solvents. | |

| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of organic compounds. | |

| Non-Polar | Toluene | Low | The significant difference in polarity between the polar solute and the non-polar solvent will limit solubility. |

| Hexane | Very Low | As a non-polar aliphatic hydrocarbon, it is a poor solvent for polar compounds like this compound. |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of common organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)

-

Small test tubes or vials (1-2 mL)

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Observe and record whether the compound completely dissolves, is partially soluble, or is insoluble.

-

Categorize the solubility as:

-

Very Soluble: Dissolves quickly in a small amount of solvent.

-

Soluble: Dissolves completely upon addition of up to 1 mL of solvent.

-

Slightly Soluble: Only a small portion of the compound dissolves.

-

Insoluble: No visible dissolution.

-

Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical technique.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact weight of the compound added.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to ensure equilibrium has been reached (i.e., the concentration in solution is constant).

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

Caption: A flowchart outlining the shake-flask method for determining equilibrium solubility.

Role in Drug Development and Potential Signaling Pathway Interactions

Fluorinated pyridine derivatives are of significant interest in drug discovery. The incorporation of a fluorine atom can modulate a molecule's physicochemical properties, leading to improved potency, selectivity, and pharmacokinetic profiles.[1] For instance, fluorine can block sites of metabolic degradation, thereby increasing the drug's half-life.[3]

While specific signaling pathways directly modulated by this compound are not documented, as it is primarily a synthetic intermediate, the broader class of fluorinated pyridines has been explored for a variety of therapeutic targets. These include kinases, proteases, and G-protein coupled receptors. The pyridine nitrogen can participate in crucial hydrogen bonding interactions within the active site of a target protein, while the fluorine atom can enhance binding affinity through favorable electrostatic interactions.

The development of novel therapeutics often involves the synthesis of a library of compounds around a core scaffold like 3-fluoro-pyridine. The aldehyde functionality of this compound provides a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups to explore the structure-activity relationship (SAR) and optimize for a desired biological activity.

The following diagram illustrates a generalized logical flow for how an intermediate like this compound is utilized in the early stages of drug discovery to identify a lead compound that may interact with a biological signaling pathway.

Caption: A logical workflow illustrating the progression from a chemical intermediate to the elucidation of a biological signaling pathway in drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While quantitative data remains to be extensively published, the theoretical principles and detailed experimental protocols presented herein offer a robust framework for researchers to determine its solubility in various organic solvents. Understanding these solubility characteristics is a critical step in the efficient utilization of this important pharmaceutical intermediate in the synthesis and development of new chemical entities. The broader context of fluorinated pyridines in drug discovery highlights the potential for derivatives of this compound to interact with and modulate key biological signaling pathways, making it a compound of continued interest in medicinal chemistry.

References

3-Fluoroisonicotinaldehyde: A Versatile Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoroisonicotinaldehyde, a fluorinated derivative of pyridine-4-carboxaldehyde, is a valuable heterocyclic building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's physicochemical properties, offering medicinal chemists a powerful tool to modulate biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of targeted therapeutics. The presence of both a reactive aldehyde functionality and a fluorinated pyridine core makes this compound a versatile synthon for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and use in chemical synthesis.

| Property | Value |

| Molecular Formula | C₆H₄FNO |

| Molecular Weight | 125.10 g/mol |

| CAS Number | 40273-47-0 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 70 °C at 25 mmHg |

| Density | 1.255 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.517 |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H), 8.7 (d, J=4.8 Hz, 1H), 8.6 (s, 1H), 7.7 (dd, J=4.8, 4.0 Hz, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 188.9, 160.2 (d, J=258.6 Hz), 154.1 (d, J=4.0 Hz), 143.9 (d, J=20.2 Hz), 124.9 (d, J=4.0 Hz), 122.3 (d, J=2.0 Hz) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -135.2 (s) |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available methyl isonicotinate. The overall synthetic pathway involves nitration, nucleophilic aromatic substitution (SNA_r_) with fluoride, and subsequent reduction of the ester to the aldehyde.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-nitroisonicotinate

-

Materials: Methyl isonicotinate, Fuming nitric acid (90%), Concentrated sulfuric acid (98%).

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0 °C in an ice bath, slowly add methyl isonicotinate (27.4 g, 0.2 mol).

-

Maintain the temperature below 10 °C while slowly adding fuming nitric acid (30 mL).

-

After the addition is complete, warm the mixture to room temperature and then heat at 80 °C for 4 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (500 g).

-

Neutralize the solution with a saturated aqueous solution of sodium carbonate until a pH of 7-8 is reached.

-

Extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford methyl 3-nitroisonicotinate as a yellow solid.

-

-

Expected Yield: 70-80%.

Step 2: Synthesis of Methyl 3-fluoroisonicotinate

-

Materials: Methyl 3-nitroisonicotinate, Cesium fluoride (CsF), Anhydrous dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of methyl 3-nitroisonicotinate (18.2 g, 0.1 mol) in anhydrous DMSO (200 mL), add cesium fluoride (30.4 g, 0.2 mol).

-

Heat the reaction mixture at 120 °C for 2 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice water (500 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield methyl 3-fluoroisonicotinate as a colorless oil.

-

-

Expected Yield: 60-70%.

Step 3: Synthesis of this compound

-

Materials: Methyl 3-fluoroisonicotinate, Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in toluene), Anhydrous toluene.

-

Procedure:

-

Dissolve methyl 3-fluoroisonicotinate (15.5 g, 0.1 mol) in anhydrous toluene (250 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.0 M solution in toluene, 110 mL, 0.11 mol) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol (20 mL) at -78 °C.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (200 mL). Stir vigorously for 1 hour until two clear layers are formed.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless to light yellow liquid.

-

-

Expected Yield: 80-90%.

Key Reactions of this compound

The aldehyde functionality of this compound allows for a variety of classical transformations, making it a versatile intermediate for introducing the 3-fluoropyridin-4-yl moiety into target molecules.

Caption: Key reactions of this compound.

Representative Experimental Protocols

1. Wittig Reaction for Alkene Synthesis

-

Materials: this compound, (Triphenylphosphoranylidene)acetate, Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a solution of methyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the corresponding ethyl (E)-3-(3-fluoropyridin-4-yl)acrylate.

-

2. Reductive Amination for Amine Synthesis

-

Materials: this compound, Benzylamine, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM).

-

Procedure:

-

To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in DCM, add STAB (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to afford N-((3-fluoropyridin-4-yl)methyl)aniline.

-

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The 3-fluoropyridine moiety is a privileged scaffold in medicinal chemistry, frequently found in small molecule kinase inhibitors. The fluorine atom can enhance binding affinity to the kinase hinge region through favorable interactions and can also block metabolic oxidation, thereby improving the pharmacokinetic profile of the drug candidate. This compound serves as a key starting material for the synthesis of various kinase inhibitor cores.

Below is a representative workflow illustrating the use of this compound in the synthesis of a hypothetical kinase inhibitor targeting the Janus Kinase (JAK) family.

Caption: Workflow for a hypothetical JAK inhibitor synthesis.

This synthetic strategy leverages the reactivity of the aldehyde for the crucial C-N bond formation via reductive amination, incorporating the 3-fluoropyridine headgroup, which is often responsible for key interactions with the kinase hinge region. Subsequent elaboration of the molecule through amide coupling demonstrates the modularity of this approach in exploring structure-activity relationships (SAR).

Conclusion

This compound is a highly valuable and versatile heterocyclic building block for drug discovery and development. Its straightforward synthesis and the reactivity of its aldehyde group provide a reliable platform for the introduction of the 3-fluoropyridin-4-yl motif into a wide range of molecular scaffolds. The unique electronic properties conferred by the fluorine atom make this building block particularly attractive for the design of potent and selective kinase inhibitors and other targeted therapeutics. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of novel and improved medicines.

The Emerging Potential of 3-Fluoroisonicotinaldehyde in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoroisonicotinaldehyde, a fluorinated pyridine derivative, stands as a promising yet underexplored building block in the landscape of medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring offers the potential to significantly modulate the physicochemical and pharmacokinetic properties of derivative compounds, including metabolic stability, binding affinity, and bioavailability. This technical guide explores the potential applications of this compound in drug discovery, focusing on its utility in the synthesis of novel bioactive scaffolds. While direct biological data on derivatives of this specific aldehyde is nascent in publicly available literature, this document extrapolates its potential from the well-established biological activities of analogous chemical classes. We present potential synthetic pathways, generic experimental protocols, and conceptual frameworks for its application in developing new therapeutic agents, particularly in oncology, infectious diseases, and kinase-driven inflammatory disorders.

Introduction: The Significance of the Fluoropyridine Scaffold

The introduction of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance pharmacological profiles. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, pKa, and metabolic stability. Pyridine and its derivatives are integral components of numerous pharmaceuticals, serving as key pharmacophores that can engage in various biological interactions, including hydrogen bonding and π-stacking.

This compound combines these two valuable features, offering a versatile scaffold for the synthesis of novel compounds with potentially enhanced drug-like properties. Its aldehyde functionality provides a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular libraries for biological screening.

Synthetic Utility and Key Chemical Transformations

This compound is a readily available starting material for a variety of chemical syntheses. The aldehyde group is particularly amenable to nucleophilic addition and condensation reactions, providing straightforward routes to a range of important chemical classes.

The most common and medicinally relevant transformations include the formation of Schiff bases and hydrazones, which are known to exhibit a wide range of biological activities.

Potential Therapeutic Applications and Drug Design Strategies

While specific examples of marketed drugs derived directly from this compound are not yet established, the known bioactivities of its potential derivatives point towards several promising therapeutic areas.

Anticancer Agents

Hydrazone and Schiff base scaffolds are prevalent in compounds exhibiting potent anticancer activity. These moieties can act as pharmacophores that interact with various biological targets implicated in cancer progression. The 3-fluoropyridine core of derivatives from this compound could further enhance their activity and selectivity.

Table 1: Representative Anticancer Activities of Hydrazone and Schiff Base Derivatives (Analogous Scaffolds)

| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound |

| Hydrazone | PC-3 (Prostate) | 1.32 | Paclitaxel |

| Hydrazone | MCF-7 (Breast) | 2.99 | Paclitaxel |

| Hydrazone | HT-29 (Colon) | 1.71 | Paclitaxel |

| Schiff Base | A549 (Lung) | < 18 | Doxorubicin |

Note: The data presented are for analogous compounds to illustrate the potential of the chemical class, not direct derivatives of this compound.

Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Schiff bases and their metal complexes have demonstrated significant potential as antibacterial and antifungal agents. The 3-fluoropyridinyl moiety can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell walls.

Table 2: Representative Antimicrobial Activities of Schiff Base Derivatives (Analogous Scaffolds)

| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound |

| Schiff Base | Staphylococcus aureus | 62.5 | Ciprofloxacin |

| Schiff Base | Escherichia coli | 62.5 | Ciprofloxacin |

| Schiff Base | Candida albicans | 62.5 | Fluconazole |

Note: The data presented are for analogous compounds to illustrate the potential of the chemical class, not direct derivatives of this compound.

Generic Experimental Protocols

The following protocols are provided as general examples for the synthesis and evaluation of derivatives of this compound. Researchers should adapt these methods based on the specific properties of the reactants and desired products.

General Procedure for the Synthesis of a Schiff Base Derivative

-

Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: To the stirred solution, add an equimolar amount of the desired primary amine (1.0 eq.).

-

Catalysis (Optional): A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

-

Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for the Synthesis of a Hydrazone Derivative

-

Reactant Preparation: Dissolve this compound (1.0 eq.) in ethanol.

-

Addition of Hydrazide: Add an equimolar amount of the desired hydrazide (1.0 eq.) to the solution.

-

Reaction: The mixture is refluxed for several hours. Reaction progress is monitored by TLC.

-

Isolation and Purification: After cooling to room temperature, the solid product is filtered, washed with cold ethanol, and dried. Recrystallization can be performed if necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

This compound represents a valuable and versatile building block for medicinal chemistry. Its synthetic accessibility and the established biological potential of its derivatives, such as Schiff bases and hydrazones, make it an attractive starting point for the development of novel therapeutic agents. While direct biological data for its derivatives are currently limited in the public domain, the foundational principles of medicinal chemistry strongly suggest its potential in the discovery of new anticancer, antimicrobial, and anti-inflammatory drugs. Further exploration and synthesis of compound libraries based on this scaffold are warranted to fully elucidate its potential in drug discovery and development.

The Strategic Incorporation of Fluorinated Pyridines in Modern Drug Discovery: A Technical Guide

Introduction

The strategic introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. This is due to fluorine's unique physicochemical properties, which can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] Among the various heterocyclic scaffolds utilized in drug design, the pyridine ring stands out for its presence in numerous biologically active compounds. The fusion of fluorine chemistry with the pyridine scaffold has given rise to a plethora of successful drugs and clinical candidates. This technical guide provides an in-depth exploration of the role of fluorinated pyridines in drug discovery, covering their synthesis, impact on drug properties, and applications in targeted therapies, with a focus on kinase and IRAK4 inhibitors, as well as sGC stimulators.

The Impact of Fluorination on Pyridine Scaffolds

The substitution of hydrogen with fluorine on a pyridine ring can induce a range of beneficial changes in a drug candidate's profile:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability often leads to a longer drug half-life and improved bioavailability.[2]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets. It can participate in hydrogen bonds and other non-covalent interactions, enhancing the binding affinity and selectivity of a drug for its target.[3]

-

Physicochemical Properties: Fluorination can significantly alter the lipophilicity (logP) and basicity (pKa) of the pyridine ring. These modifications can be strategically employed to optimize a drug's solubility, permeability across biological membranes like the blood-brain barrier, and overall pharmacokinetic profile.[1]

Synthesis of Fluorinated Pyridines

The regioselective synthesis of fluorinated pyridines is a critical aspect of their application in drug discovery. Several methods have been developed to introduce fluorine at the 2, 3, and 4-positions of the pyridine ring.

Synthesis of 2-Fluoropyridines: A facile and efficient method for the synthesis of 2-fluoropyridines involves the use of pyridine N-oxides. The N-oxide is activated to form a 2-pyridyltrialkylammonium salt, which then undergoes nucleophilic substitution with a fluoride source.

Synthesis of 3-Fluoropyridines: Nucleophilic aromatic substitution is a common strategy for the synthesis of 3-fluoropyridines. This typically involves the displacement of a suitable leaving group, such as a nitro group, with a fluoride anion.

Synthesis of 4-Fluoropyridines: The Balz-Schiemann reaction is a classical and reliable method for the synthesis of 4-fluoropyridines. It involves the diazotization of 4-aminopyridine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.

Case Studies: Fluorinated Pyridines in Drug Development

The strategic application of fluorinated pyridine moieties is exemplified in several recently developed drugs targeting a range of diseases.

Selpercatinib: A Selective RET Kinase Inhibitor

PF-06650833 (Zimlovisertib): An IRAK4 Inhibitor

PF-06650833 is a highly potent and selective inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[5][6] The discovery of this compound involved the strategic incorporation of a fluorine atom on a lactam ring, which led to a significant enhancement in potency.[5]

Vericiguat: A Soluble Guanylate Cyclase (sGC) Stimulator

Vericiguat is a stimulator of soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide signaling pathway, and is used to treat heart failure.[7][8] The structure of Vericiguat features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core. The presence of the fluorine atom has been shown to improve its pharmacokinetic properties compared to its non-fluorinated analogue.[8]

Quantitative Data on Fluorinated Pyridine-Containing Drugs

The following tables summarize the biological activity and pharmacokinetic properties of the aforementioned drugs.

| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |

| PF-06650833 | IRAK4 | Enzyme Assay | 0.2 | [6] |

| IRAK4 | PBMC Assay (TNFα release) | 2.4 | [6] | |

| Non-fluorinated precursor of PF-06650833 | IRAK4 | Enzyme Assay | 55,000 | [5] |

| Selpercatinib | RET | Kinase Assay | <10 (in various RET-altered cell lines) | [9] |

| Vericiguat | sGC | sGC-overexpressing cells | 1005 ± 145 | [10] |

| Compound | Parameter | Value | Species | Reference |

| PF-06650833 | Tmax | ~2 h (IR), ~4 h (MR) | Human | [4] |

| T½ | ~25 - ~31 h | Human | [4] | |

| Vericiguat | T½ | ~30 h | Human | [11] |

| Metabolism | Primarily by UGT1A9 and UGT1A1 | Human | [12] |

Signaling Pathways and Drug Discovery Workflows

The development of targeted therapies relies on a deep understanding of cellular signaling pathways and a structured drug discovery process.

RET Kinase Signaling Pathway and Selpercatinib's Point of Intervention

The RET signaling pathway plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of this pathway, often through gene fusions or mutations, can drive the growth of various cancers. Selpercatinib selectively inhibits the kinase activity of the RET protein, thereby blocking downstream signaling cascades, including the PI3K/AKT/mTOR pathway.[13]

IRAK4 Signaling Pathway and PF-06650833's Point of Intervention

The IRAK4 signaling pathway is a central component of the innate immune response, activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 triggers a cascade that leads to the production of pro-inflammatory cytokines. PF-06650833 inhibits the kinase activity of IRAK4, thus blocking this inflammatory cascade.[5]

Drug Discovery Workflow for a CNS-Penetrant Kinase Inhibitor

The discovery of a brain-penetrant kinase inhibitor is a multi-step process that involves iterative cycles of design, synthesis, and testing to optimize for potency, selectivity, and CNS penetration.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of drug candidates.

Synthesis of PF-06650833 (Key Fluorination Step)

Note: This is a representative procedure for a key step and is based on analogous reactions reported in the literature. The full synthesis is complex and proprietary.

Synthesis of a fluorinated lactam intermediate:

-

Materials: 3-ethyl-5-oxopyrrolidine-2-carboxamide, Selectfluor®.

-

Procedure: To a solution of 3-ethyl-5-oxopyrrolidine-2-carboxamide (1.0 eq) in a suitable solvent (e.g., acetonitrile) at room temperature, add Selectfluor® (1.1 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated lactam intermediate.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 of an inhibitor against a specific kinase.

-

Materials: Kinase enzyme, peptide substrate, ATP, test compound (e.g., PF-06650833), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase enzyme, peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.[12]

-

Determination of logP (Shake-Flask Method)

This protocol outlines the classical shake-flask method for determining the octanol-water partition coefficient (logP).

-

Materials: Test compound, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), suitable analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

Prepare a stock solution of the test compound in either water or n-octanol.

-

Add a known volume of the stock solution to a flask containing a known volume of both n-octanol and water.

-

Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Allow the two phases to separate completely.

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of the test compound in each phase using a suitable analytical method.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Conclusion

Fluorinated pyridines represent a privileged scaffold in modern drug discovery, offering medicinal chemists a powerful tool to enhance the properties of drug candidates. The strategic incorporation of fluorine can lead to significant improvements in metabolic stability, binding affinity, and pharmacokinetic profiles. The successful development of drugs like Selpercatinib, PF-06650833, and Vericiguat underscores the immense potential of this chemical class. As our understanding of disease biology and synthetic methodologies continues to evolve, we can anticipate the continued emergence of innovative and life-saving medicines based on fluorinated pyridine cores.

References

- 1. The efficacy and safety of soluble guanylate cyclase stimulators in patients with heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. promega.com [promega.com]

- 4. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]

- 5. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.biologists.com [journals.biologists.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

An In-depth Technical Guide to the Reactivity Profile of 3-Fluoroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoroisonicotinaldehyde, a fluorinated pyridine derivative, is a versatile building block in medicinal chemistry and materials science. Its reactivity is characterized by the interplay of the electron-withdrawing fluorine atom and the formyl group on the pyridine ring. This guide provides a comprehensive overview of the reactivity of this compound, including its physical and chemical properties, typical reactions, and its application in the synthesis of bioactive molecules. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Introduction

This compound, also known as 3-fluoro-4-formylpyridine, is a heterocyclic aldehyde with the chemical formula C₆H₄FNO.[1][2] The presence of a fluorine atom at the 3-position and a formyl group at the 4-position of the pyridine ring imparts unique electronic properties to the molecule, making it a valuable intermediate in organic synthesis. The fluorine atom acts as a weak directing group and can influence the regioselectivity of further functionalization. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including nucleophilic additions, condensations, and reductive aminations. This guide aims to provide a detailed technical overview of the reactivity profile of this compound for its effective utilization in drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 40273-47-0 | [1] |

| Molecular Formula | C₆H₄FNO | [1][2] |

| Molecular Weight | 125.10 g/mol | [1][2] |

| Appearance | Light yellow to yellow liquid | [1] |

| Boiling Point | 70 °C at 25 mmHg | [1] |

| Density | 1.2550 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5170 | [1] |

| Flash Point | 153 °F | [1] |

| pKa (Predicted) | 0.84 ± 0.18 | [1] |

Reactivity Profile

The reactivity of this compound is governed by two main functional groups: the aldehyde and the fluorinated pyridine ring.

Reactions of the Aldehyde Group

The formyl group is a highly reactive site for nucleophilic attack and condensation reactions.

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound can react with phosphorus ylides to yield 3-fluoro-4-vinylpyridine derivatives. The reaction typically proceeds under mild conditions and gives good yields.

Experimental Protocol: General Procedure for Wittig Reaction

A general protocol for the Wittig reaction involves the in-situ generation of the phosphorus ylide by treating a phosphonium salt with a strong base, followed by the addition of the aldehyde.

-

Phosphonium Salt Preparation: Triphenylphosphine is reacted with an appropriate alkyl halide to form the corresponding phosphonium salt.

-

Ylide Formation: The phosphonium salt is suspended in a suitable solvent (e.g., THF, Et₂O) and treated with a strong base (e.g., n-BuLi, t-BuOK) at low temperature to generate the ylide.

-

Reaction with Aldehyde: this compound, dissolved in the same solvent, is added to the ylide solution. The reaction mixture is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by chromatography to remove the triphenylphosphine oxide byproduct.[3][4][5][6][7]

Logical Workflow for a General Wittig Reaction

Caption: General workflow of the Wittig reaction with this compound.

This compound can participate in aldol condensation reactions with ketones or other enolizable carbonyl compounds in the presence of a base or acid catalyst. This reaction leads to the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated carbonyl compounds.[8][9][10][11]

Experimental Protocol: General Procedure for Aldol Condensation

-

A solution of this compound and a ketone (e.g., acetone, acetophenone) in a suitable solvent (e.g., ethanol, water) is treated with a catalytic amount of a base (e.g., NaOH, KOH) or acid.

-

The reaction mixture is stirred at room temperature or heated to drive the condensation.

-

The progress of the reaction is monitored by TLC.

-